molecular formula C23H22N6OS B2591124 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1203302-31-1

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2591124
CAS RN: 1203302-31-1
M. Wt: 430.53
InChI Key: DSQREGBSRHEWIK-UHFFFAOYSA-N
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Description

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a pyrazole-substituted heterocycle . Pyrazole rings are prominent structural motifs found in numerous pharmaceutically active compounds . They play an essential role in many biologically active compounds and represent an interesting template for combinatorial and medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazole-substituted heterocycles has been reported in the literature . For example, (E)-1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one was obtained from the reaction of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole with N, N-dimethylformamide dimethyl acetal (DMF-DMA) . This compound has been reported as a useful precursor for the synthesis of many interesting heterocycles .


Molecular Structure Analysis

The molecular structure of pyrazole-substituted heterocycles has been studied using various spectroscopic techniques . For instance, the IR spectra of the products were free of a carbonyl function . In addition, compound 3a exhibited an absorption band at 3425 cm−1 due to a NH function . The 1H NMR spectrum of the same compound revealed a singlet signal at δ 2.61 due to methyl protons, two doublet signals at δ 6.46 and 7.70 (J = 2.33 Hz) due to pyrazole protons, a singlet signal at δ 8.05 due to pyrazole-3H and D2O-exchangeable signal at δ 12.81 due to the NH proton, in addition to an aromatic multiplet at δ 7.42–7.55 .


Chemical Reactions Analysis

The chemical reactions of pyrazole-substituted heterocycles have been explored . For example, (E)-1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with hydrazine, hydroxylamine, guanidine and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine and pyrazolo[1,5-a]pyrimidine derivatives, respectively . It also reacts with benzoquinone, naphthoquinone and N-benzoylglycine to give the corresponding benzofuran and pyrazolylpyranone derivatives, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-substituted heterocycles have been studied . For instance, the IR spectra of the products were free of a carbonyl function . In addition, compound 3a exhibited an absorption band at 3425 cm−1 due to a NH function . The 1H NMR spectrum of the same compound revealed a singlet signal at δ 2.61 due to methyl protons, two doublet signals at δ 6.46 and 7.70 (J = 2.33 Hz) due to pyrazole protons, a singlet signal at δ 8.05 due to pyrazole-3H and D2O-exchangeable signal at δ 12.81 due to the NH proton, in addition to an aromatic multiplet at δ 7.42–7.55 .

Scientific Research Applications

Antioxidant Activity

Pyrazole derivatives, including the compound , have been found to possess antioxidant activity . They can neutralize harmful free radicals in the body, potentially preventing or slowing down the damage to cells caused by these substances.

Anticancer Activity

Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines . They have the potential to be developed into drugs for the treatment of various types of cancer.

Antileishmanial Activity

Pyrazole-bearing compounds are known for their potent antileishmanial activities . They could be used in the development of treatments for leishmaniasis, a disease caused by the parasite Leishmania.

Antimalarial Activity

Research has shown that some pyrazole derivatives have antimalarial properties . They could potentially be used in the development of new antimalarial drugs.

Use as an Intermediate in Drug Synthesis

The compound is used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents.

Use in the Synthesis of Heterocyclic Derivatives

The compound can be used in the synthesis of various heterocyclic derivatives . These derivatives have a wide range of applications in fields such as pharmacy, pesticide production, and materials science.

Future Directions

The future directions in the research of pyrazole-substituted heterocycles could involve the development of new drugs . Pyrazole-based derivatives have shown several biological activities and many of them were tested and/or evaluated in potential drug discovery . Therefore, these compounds represent an interesting template for combinatorial and medicinal chemistry .

properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6OS/c1-17-19(16-24-29(17)18-6-3-2-4-7-18)23(30)28-13-11-27(12-14-28)22-10-9-20(25-26-22)21-8-5-15-31-21/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQREGBSRHEWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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